molecular formula C7H7NO3 B145087 5-Acetylfuran-2-carboxamide CAS No. 133674-70-1

5-Acetylfuran-2-carboxamide

Cat. No.: B145087
CAS No.: 133674-70-1
M. Wt: 153.14 g/mol
InChI Key: UCWHIJBVICXUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylfuran-2-carboxamide (CAS 133674-70-1) is a furan-based compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. It serves as a critical precursor and scaffold in medicinal chemistry research, particularly in the discovery of novel therapeutics. The primary research value of this compound lies in its role as a key intermediate for the synthesis of potent urea transporter (UT) inhibitors . Urea transporters have been identified as promising diuretic targets; inhibiting them leads to a urea-selective diuretic effect without causing significant electrolyte imbalance, a common side effect of conventional diuretics . Researchers have used this compound to develop advanced inhibitors, such as N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, which demonstrate significantly enhanced inhibitory activity on UT-B and UT-A1, improved metabolic stability, and superior oral bioavailability in preclinical models . This makes this compound an invaluable tool for scientists investigating new treatment strategies for conditions like hyponatremia, heart failure, and liver cirrhosis, where long-term diuretic use is required . The furan-2-carboxamide moiety is a versatile structure in drug design, also appearing in research exploring ligands for other biological targets . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133674-70-1

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetylfuran-2-carboxamide

InChI

InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10)

InChI Key

UCWHIJBVICXUIL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(O1)C(=O)N

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Acetylfuran 2 Carboxamide and Its Derivatives

Direct Synthesis Approaches to the Furan-2-carboxamide Moiety

The formation of the amide bond is a critical step in the synthesis of 5-acetylfuran-2-carboxamide and its derivatives. This can be achieved through several well-established chemical transformations.

Amidation Reactions from 5-Acetylfuran-2-carbonyl Chloride

A common and efficient method for generating the furan-2-carboxamide structure involves the use of a highly reactive acyl chloride intermediate.

The reaction of 5-acetylfuran-2-carbonyl chloride with a primary or secondary amine leads to the formation of the corresponding N-substituted or N,N-disubstituted this compound. For instance, the synthesis of N,N-dimethyl-5-acetylfuran-2-carboxamide can be achieved through the nucleophilic substitution of 5-acetylfuran-2-carbonyl chloride with dimethylamine. This reaction is a specific example of a broader class of reactions where an acyl halide is coupled with an amine. google.com Typically, this coupling is performed in an inert aprotic polar solvent like dichloromethane (B109758) or dimethylformamide. google.com To neutralize the hydrochloric acid generated during the reaction, a base such as triethylamine (B128534) is often added, or an excess of the amine reactant itself can be used. google.com

A related synthesis involves the reaction of N,N-dimethyl-5-acetylfuran-2-carboxamide with bromine in glacial acetic acid to produce N,N-Dimethyl-5-(2-bromoacetyl)furan-2-carboxamide. prepchem.com

General Amidation Principles from Carboxylic Acids and Amines

Direct amidation of carboxylic acids with amines offers an alternative route to the furan-2-carboxamide moiety, avoiding the need to prepare the acyl chloride. This method often requires a coupling agent to activate the carboxylic acid. The reaction of a carboxylic acid with an amine in the presence of a catalyst in a solvent with azeotropic distillation of water is a known method for producing carboxylic acid amides. google.com For example, the reaction can be carried out in benzene (B151609) at 80°C with a molar ratio of carboxylic acid to amine to catalyst of 1:1.1-1.2:0.02-0.05. google.com A slight excess of the amine is used to prevent acid catalysis. google.com

Synthesis of Key Furan (B31954) Intermediates

The synthesis of this compound relies on the availability of appropriately substituted furan precursors. The introduction of an acetyl group onto the furan ring is a key transformation.

Acetylation of Furan to 2-Acetylfuran (B1664036)

The Friedel-Crafts acylation of furan is a standard method for producing 2-acetylfuran, an important precursor. wikipedia.org This reaction typically involves an acylating agent, such as acetic anhydride (B1165640), and a catalyst. wikipedia.org

Due to the acid-sensitive nature of the furan ring, mild catalysts are generally preferred for acylation reactions. pharmaguideline.com

Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is an effective catalyst for the acylation of furan with acetic anhydride. google.comgoogle.com The use of zinc chloride can reduce reaction temperature and time, which in turn minimizes the potential for furan polymerization. google.comgoogle.com The addition of acetic acid to the reaction mixture can further suppress the formation of furan autopolymers. google.comgoogle.com This catalytic system allows for a more efficient reaction, reducing the required ratio of acetic anhydride to furan. google.comgoogle.com Silica-supported zinc chloride has also been shown to be an efficient heterogeneous catalyst for acetylation reactions. niscpr.res.in

Boron Trifluoride (BF₃): Boron trifluoride is another mild Lewis acid catalyst suitable for the acylation of furan. pharmaguideline.comgoogle.com It can be used in small, catalytic amounts, making it a more economical choice compared to stoichiometric Lewis acid catalysts. google.com Boron trifluoride can be conveniently handled as a complex with organic compounds like ethers or carboxylic acids. google.com

Stannic Chloride (SnCl₄): Stannic chloride is also employed as a catalyst in the acylation of furan and other heterocyclic compounds. oup.comgoogle.comresearchgate.net However, in some cases, it may be required in molecular quantities relative to the acylating agent due to the formation of stable complexes. google.com

CatalystTypical Acylating AgentKey Advantages
Zinc Chloride (ZnCl₂)Acetic AnhydrideReduces reaction temperature and time, minimizes furan polymerization. google.comgoogle.com
Boron Trifluoride (BF₃)Acetic Anhydride, Acyl HalidesEffective in small catalytic amounts, relatively inexpensive. pharmaguideline.comgoogle.com
Stannic Chloride (SnCl₄)Acetic Anhydride, Acyl HalidesEffective catalyst for Friedel-Crafts acylation. oup.comgoogle.com

Conversion of 2-Acetylfuran to 5-Acetylfuran-2-carboxylic Acid: Acetylation Processes

The conversion of 2-acetylfuran to 5-acetylfuran-2-carboxylic acid is a key step in the synthesis of various furan derivatives. One approach involves the acetylation of 2-acetylfuran. A study has reported the synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid through the reaction of 2-acetylfuran with carbon tetrachloride and various aliphatic alcohols in the presence of iron-containing catalysts. researchgate.net This method provides a direct route to esters of 5-acetyl-2-furan-carboxylic acid. Another method involves a Friedel-Crafts condensation of furan with acetyl chloride to produce 2-acetylfuran, which can then be further functionalized. chemicalbook.com

A related synthesis involves the oxidation of 5-(1-hydroxyethyl)-2-furoate using the Jones reagent to yield methyl 5-acetyl-2-furoate. researchgate.net The starting material for this reaction, 5-(1-hydroxyethyl)-2-furoate, can be synthesized from ethyl 2-furoate through a sequence of chloroethylation, substitution with an acetoxy group, and subsequent methanolysis. researchgate.net Furthermore, a practical one-pot alkylative carboxylation of 2-acetylfuran has been developed to form β-ketoesters, which are valuable intermediates. nsf.gov

A different strategy involves the acylation of furan compounds under Meerwein reaction conditions to synthesize 5-arylfuran-2-carboxylic acids. pensoft.net Additionally, 2,5-diacetylfuran (B3052043) can be produced from furan and acetyl chloride, which can then potentially be selectively oxidized to the corresponding carboxylic acid. google.com

Formation of 5-Acetylfuran-2-carbonyl Chloride

The formation of an acid chloride from a carboxylic acid is a standard transformation in organic synthesis, often preceding the formation of amides. For furan-based carboxylic acids, reagents like thionyl chloride and oxalyl chloride are commonly employed.

For instance, 5-chloro-2-thiophenecarboxylic acid can be converted to its corresponding acid chloride using thionyl chloride as the chlorinating agent in a nonpolar solvent like carbon tetrachloride. google.com This process involves adding the carboxylic acid to a solution of thionyl chloride at low temperatures, followed by refluxing the mixture. google.com A similar principle can be applied to 5-acetylfuran-2-carboxylic acid.

Oxalyl chloride is another effective reagent for this transformation. It is often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org The reaction of a carboxylic acid with oxalyl chloride typically proceeds at room temperature and results in the formation of the acid chloride, which can then be used in subsequent reactions without extensive purification. orgsyn.org While specific examples for the direct chlorination of 5-acetylfuran-2-carboxylic acid are not detailed in the provided context, the general procedures for converting carboxylic acids to acid chlorides are well-established. For example, thiophene-2-carbonyl chlorides are prepared from thiophenes using oxalyl chloride at elevated temperatures. google.com Furthermore, acid chlorides of furan derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride, have been synthesized from their corresponding aldehydes using tert-butyl hypochlorite. rsc.org

Bio-Renewable Feedstocks for Furan Derivatives and Related Amides

The utilization of biomass for the production of valuable chemicals is a cornerstone of green chemistry. Chitin (B13524), an abundant biopolymer, and its monomer, N-acetyl-D-glucosamine (NAG), are prominent renewable feedstocks for nitrogen-containing furan derivatives. mun.camun.carsc.orgresearchgate.netbohrium.com

The synthesis of N-(5-acetylfuran-2-yl)acetamide, a related amide, can be achieved from N-acetyl-D-glucosamine. This transformation highlights the potential of using chitin-derived feedstocks for producing furan-based amides. smolecule.com

3-Acetamido-5-acetylfuran (B13792600) (3A5AF) has emerged as a significant platform chemical derived from chitin and its monomer, N-acetyl-D-glucosamine (NAG). researchgate.netbohrium.comnih.govnih.gov Its production from these renewable resources has been the subject of extensive research, focusing on developing efficient and sustainable synthetic methods.

The dehydration of NAG is a primary route to 3A5AF. mun.camun.ca Various catalytic systems have been explored to optimize this conversion. The use of ionic liquids (ILs) as solvents has shown promise, with the acidity of the IL influencing the yield of 3A5AF. mun.camun.ca The addition of boric acid and sodium chloride has been found to improve the yield significantly. mun.camun.ca For example, an optimum yield of 55.6% was achieved with in situ extraction of 3A5AF using ethyl acetate (B1210297). mun.camun.ca Protic ionic liquids (PILs) have also been investigated as more cost-effective and environmentally friendly alternatives to conventional aprotic ILs, affording yields up to 57.0%. nih.gov

Other catalytic methods include the use of commercially available aluminum salts, such as AlCl₃·6H₂O, in N,N-dimethylformamide (DMF), which resulted in a 30% yield of 3A5AF at 120°C. nih.gov Solid acid catalysts, like Al-exchanged montmorillonite, have also been examined for the dehydration of NAG, offering the advantage of being recyclable. nih.gov

The table below summarizes various catalytic systems and their effectiveness in the synthesis of 3A5AF from NAG.

Catalyst/Solvent SystemTemperature (°C)TimeYield (%)Reference
[Bmim]Cl with B(OH)₃ and NaCl1803 min (MW)up to 62.3 mun.ca
[TBA]Cl with B(OH)₃150-57.0 nih.gov
AlCl₃·6H₂O in DMF12030 min30 nih.gov
Al-exchanged montmorillonite160-14 nih.gov
HCl with NH₄SCN in GVL1402 hours75.3 smolecule.com

This table is interactive. You can sort and filter the data.

The development of 3A5AF as a platform chemical opens up avenues for the synthesis of a wide range of nitrogen-containing compounds, leveraging the rich chemistry of the furan ring and its functional groups. rsc.orgresearchgate.netrsc.org Its availability from abundant biomass sources like chitin positions it as a key player in the future of sustainable chemical manufacturing. bohrium.com

Chemical Reactivity and Transformation Mechanisms of 5 Acetylfuran 2 Carboxamide Systems

Reactions Involving the Furan (B31954) Ring System

The furan ring's unique electronic structure, characterized by a π-electron sextet delocalized over a five-membered ring containing an oxygen atom, dictates its chemical behavior. It is considered an electron-rich aromatic system, which makes it highly susceptible to certain types of reactions while also being capable of acting as a conjugated diene.

The Diels-Alder [4+2] cycloaddition is a powerful reaction in organic synthesis for forming six-membered rings. nih.gov In these reactions, the furan ring acts as the 4π-electron component, or diene.

The conjugated system of double bonds in the furan ring makes it a suitable diene for Diels-Alder reactions, allowing for the construction of complex cyclic architectures from simple starting materials. nih.gov This reaction is particularly noteworthy because it can be reversible at near-ambient temperatures, a characteristic that distinguishes furan-diene reactions from many other [4+2] cycloadditions. nih.gov The reactivity of the furan diene is significantly influenced by the electronic properties of its substituents. rsc.org While electron-donating groups tend to increase reactivity, electron-withdrawing groups, such as the acetyl and carboxamide moieties in 5-acetylfuran-2-carboxamide, generally decrease the reactivity of the furan ring as a diene. rsc.org

Despite this, even electron-poor furanic platforms can be utilized as dienes. Research on 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a compound structurally related to the subject of this article, has shown that the presence of an acetamido group can significantly increase the kinetics of the Diels-Alder reaction, enabling the formation of 7-oxanorbornene products at moderate temperatures (50 °C). rsc.orgrsc.org This suggests that the carboxamide group at the C2 position may play a similar role in modulating the reactivity of this compound. The Diels-Alder reaction of furan derivatives is a cornerstone of utilizing biomass-derived platform molecules for the sustainable production of chemicals and materials. nih.gov

Furan DerivativeDienophileKey FindingReference
FuranMaleic Anhydride (B1165640)Classic example of a reversible Diels-Alder reaction. nih.gov nih.govzbaqchem.com
FurfuralMaleimidesDirect cycloaddition is possible, forming geminal diol adducts in water. tudelft.nl
3-Acetamido-5-acetylfuranN-substituted MaleimidesThe 3-acetamido group enhances reaction kinetics, allowing cycloaddition at 50 °C. rsc.org rsc.org
2,5-DimethylfuranN-arylmaleimideForms the exo adduct at elevated temperatures. nih.gov nih.gov

A distinguishing feature of Diels-Alder reactions involving furan is their stereoselectivity. While many Diels-Alder reactions are governed by the "endo rule" under kinetic control, furan cycloadditions frequently yield the exo isomer as the major product. proquest.com The exo adduct is typically the thermodynamically more stable product, whereas the endo adduct, though formed more rapidly, can revert to the starting materials via a retro-Diels-Alder reaction, especially at elevated temperatures. nih.govproquest.com

The balance between kinetic and thermodynamic control is delicate and can be influenced by reaction conditions and substituents. proquest.comacs.org For instance, the reaction between furan and N-phenylmaleimide can be used to demonstrate the principles of kinetic versus thermodynamic control. proquest.comacs.orgsemanticscholar.org Computational and experimental studies have shown that substituents on the furan ring can alter the energy barrier for the reaction and shift the selectivity. rsc.org Research on chitin-derived amido-furans revealed that carbonyl and alkyl hydroxyl substituents can change the selectivity from the typically favored exo product to the endo product. acs.org This finding is particularly relevant for this compound, which possesses both a carbonyl (acetyl) and an amido (carboxamide) substituent. Kinetic modeling of these systems indicates that side reactions, such as the hydration of the exo isomer, can also affect the observed final product ratio. acs.org

ReactantsConditionsMajor ProductControlling FactorReference
Furan + Maleic AnhydrideElevated TemperatureExoThermodynamic proquest.com
Furan + N-PhenylmaleimideRoom Temperature (kinetic)Endo (forms faster)Kinetic proquest.com
Furan + N-PhenylmaleimideElevated Temperature (thermodynamic)Exo (more stable)Thermodynamic proquest.com
Chitin-derived Amido-furans + N-substituted maleimidesVariesShift from Exo to EndoSubstituent Effects acs.org

Due to its π-rich nature, the furan ring is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene (B151609). chemicalbook.compearson.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized cationic intermediate, often called a sigma complex. pearson.com

Substitution on the furan ring shows a strong regioselectivity for the C2 and C5 positions. chemicalbook.compearson.com This preference is explained by the greater stability of the carbocation intermediate formed upon electrophilic attack at the C2 (alpha) position. This intermediate is stabilized by three resonance structures, which delocalize the positive charge more effectively. chemicalbook.comquora.com In contrast, attack at the C3 (beta) position results in an intermediate with only two resonance structures, making it less stable. chemicalbook.com Therefore, electrophiles preferentially attack the C2 or C5 position. quora.comquora.com

In this compound, the C2 and C5 positions are already occupied. The acetyl and carboxamide groups are both electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Any substitution would be forced to occur at the less reactive C3 or C4 positions, and the directing influence of the existing functional groups would determine the precise location.

The furan ring and its derivatives can undergo reactions initiated by radicals. In the context of combustion and pyrolysis, radical chemistry often plays a dominant role in the decomposition of furan-based compounds. ugent.be This is particularly true for substituted furans where the substituents contain weak C-H bonds, such as in 2-methyl furan. ugent.be The process is often initiated by H-abstraction from the furan ring or its side chains by other radical species (like OH, O, or H), creating a reactive furan radical. mdpi.com This initial step can trigger chain reactions leading to decomposition. mdpi.com

While much of the literature focuses on radical-initiated decomposition, the π-system of the furan ring is also susceptible to radical addition reactions. These reactions would involve the addition of a radical species across one of the double bonds of the furan ring, disrupting its aromaticity to form a more saturated derivative. The specific pathways and products would depend on the nature of the radical species and the reaction conditions.

The thermal decomposition of furan derivatives is a critical area of study, particularly for their use as biofuels. Several decomposition pathways have been identified, and the prevalence of each depends on the temperature, pressure, and the nature of the substituents on the furan ring. ugent.bersc.org

Common unimolecular decomposition mechanisms for furans include:

Ring-opening isomerization : This pathway is particularly important for furfural, which can isomerize to an open-chain intermediate that subsequently decomposes to furan and carbon monoxide (CO). ugent.bersc.org

Carbene intermediates : Furan itself is known to decompose via carbene intermediates, which are formed after a hydrogen atom shifts. These carbenes then rearrange to open-chain species that fragment into smaller molecules like CO, propyne, and acetylene. ugent.be

Radical chemistry : As mentioned previously, for derivatives with weaker bonds (e.g., C-H bonds in alkyl groups or C-O bonds), homolytic bond scission to form resonantly stabilized radicals becomes a major decomposition pathway, especially at lower pyrolysis temperatures. ugent.beresearchgate.net

Substituents have a profound effect on these pathways. For example, a -CHO group (as in furfural) tends to accelerate the ring-opening isomerization reaction while suppressing the formation of carbene intermediates. researchgate.net Theoretical kinetic studies, often employing quantum chemical methods like CBS-QB3 and statistical reaction rate theories (RRKM/master equation), are used to model these complex reaction networks and calculate temperature- and pressure-dependent rate coefficients for the various decomposition channels. mdpi.comrsc.orgnih.gov

Furan DerivativeTemperature Range (K)Major Decomposition Pathway(s)Key ProductsReference
Furfural1400–2100Ring-opening isomerization, DecarbonylationFuran, CO rsc.org
FuranHigh TemperatureCarbene intermediatesCO, Propyne, Acetylene, Ketene ugent.be
2-Methyl furanHigh TemperatureRadical chemistry (C-H scission)Various radical fragments ugent.be
5-Methyl-2-ethylfuranHigh TemperatureC-C and C-H bond dissociation on side chainsH, CH₃, C₂H₅ radicals + furan radicals mdpi.comnih.gov

Diels-Alder Cycloaddition Reactions

Transformations of the Acetyl Moiety

The acetyl group, a ketone, is a primary site for various chemical transformations, including reduction and oxidation.

Reduction Reactions of the Ketone to Hydroxyl Derivatives (e.g., using Sodium Borohydride)

The ketone of the acetyl group in this compound can be selectively reduced to a secondary alcohol, yielding 5-(1-hydroxyethyl)furan-2-carboxamide. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over less reactive carbonyl functional groups like amides and esters. rsc.orgcdnsciencepub.commdma.ch

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the protic solvent (e.g., methanol (B129727) or ethanol) used during the reaction or in an aqueous workup step, yields the final hydroxyl derivative. rsc.org Given the lower reactivity of the carboxamide group, this reduction can be achieved with high selectivity, leaving the amide intact. researchgate.net

ParameterTypical ConditionRationale/Comment
Reducing AgentSodium Borohydride (NaBH₄)Selective for ketones over amides. cdnsciencepub.com
SolventMethanol (MeOH), Ethanol (EtOH)Protic solvent required to protonate the alkoxide intermediate.
Temperature0 °C to Room TemperatureMild conditions are sufficient and prevent over-reduction or side reactions. tandfonline.com
Stoichiometry1.0 - 1.5 equivalents of NaBH₄A slight excess ensures complete conversion of the ketone.

Oxidation Studies of the Acetyl Group (e.g., Baeyer-Villiger Oxidation Attempts)

The oxidation of the acetyl group in acetylfuran systems presents significant challenges, as highlighted by studies on related molecules. A common method for converting a ketone to an ester is the Baeyer-Villiger (BV) oxidation, which typically uses a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgthieme-connect.denih.gov

The BV mechanism involves the nucleophilic addition of the peroxyacid to the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond. The regioselectivity of this migration is determined by the "migratory aptitude" of the substituents. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgadichemistry.comstackexchange.com

In the case of this compound, the two groups attached to the ketone are the furan ring (an aryl group) and a methyl group. Based on migratory aptitude, the furan ring would be expected to migrate in preference to the methyl group. organic-chemistry.org This would lead to the formation of a furan-2-yl acetate (B1210297) derivative, rather than the desired insertion of oxygen between the carbonyl and methyl groups to form a methyl ester. This predicted outcome is consistent with experimental results on analogous compounds like 3-acetamido-5-acetylfuran, where BV oxidation attempts failed to produce the desired carboxylic acid derivative and instead led to acetate products or complex side reactions. The furan ring itself is highly susceptible to oxidation and radical reactions, which often compete with the desired transformation of the acetyl side chain. pharmaguideline.com

SubstrateOxidant/ConditionsMajor Product TypeReason for Outcome
2-Acetylfuran (B1664036)m-CPBA or H₂O₂/Lewis Acid2-AcetoxyfuranHigher migratory aptitude of the furan ring compared to the methyl group. organic-chemistry.orgpitt.edu
This compound (Predicted)Peroxyacid (e.g., m-CPBA)5-Acetoxyfuran-2-carboxamideThe furan ring is expected to migrate preferentially over the methyl group. adichemistry.com
3-Acetamido-5-acetylfuranH₂O₂/Sn-beta catalystTrace 3-acetamido-5-acetoxyfuran, no desired methyl esterRing migration is favored, and the activated furan ring is prone to side reactions.

Reactivity of the Carboxamide Functionality

The carboxamide group is a robust functional group, but it can undergo transformations such as hydrolysis and condensation under specific conditions.

Hydrolysis Pathways of Amide Bonds under Acidic or Basic Conditions

The amide bond of this compound can be hydrolyzed to the corresponding 5-acetylfuran-2-carboxylic acid under either acidic or basic conditions. However, the stability of the furan ring itself is a critical consideration, as it is known to be sensitive to strong acids, which can cause ring-opening or polymerization. pharmaguideline.comresearchgate.netnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) yield the carboxylic acid. The furan ring is susceptible to acid-catalyzed degradation, which can proceed via protonation of the ring, leading to ring-opening and the formation of 1,4-dicarbonyl compounds. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion (⁻NH₂), a very strong base. A final proton transfer from the initially formed carboxylic acid to the amide anion generates the carboxylate salt and ammonia. The furan ring is generally more stable under basic conditions than acidic ones, making this a potentially cleaner route for hydrolysis. researchgate.netnih.gov

ConditionMechanism StepsProductPotential Side Reactions
Acidic (H₃O⁺, heat)1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Elimination of NH₃5-Acetylfuran-2-carboxylic acidAcid-catalyzed furan ring opening/polymerization. researchgate.netnih.gov
Basic (NaOH, heat)1. Nucleophilic attack by OH⁻ 2. Elimination of ⁻NH₂ 3. Deprotonation of carboxylic acidSodium 5-acetylfuran-2-carboxylateGenerally fewer side reactions involving the furan ring. nih.gov

Condensation Reactions for Formation of Larger Molecular Structures and Heterocycles

The this compound molecule possesses multiple reactive sites that can participate in condensation reactions to build more complex structures.

Reactions at the Acetyl Group: The carbonyl of the acetyl group can condense with various nucleophiles. For instance, reaction with hydrazines or hydroxylamine (B1172632) can form hydrazones and oximes, respectively. The α-methyl protons are weakly acidic and can be deprotonated under strong basic conditions to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes or ketones. sphinxsai.comnih.gov

Reactions at the Carboxamide Group: The N-H bonds of the primary amide are nucleophilic and can react with electrophiles. For example, condensation with 1,2- or 1,3-dicarbonyl compounds could be a pathway to form new heterocyclic rings, such as imidazoles or pyrimidines, although such reactions often require activation of the amide or harsh conditions. The amide itself can be used as a building block in the synthesis of larger molecules. nih.govderpharmachemica.com For example, furoic acid, the hydrolyzed precursor, is readily used in coupling reactions to form more complex amides. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Spectroscopic Analysis Methodologies

Spectroscopic techniques are crucial for the detailed structural analysis of 5-acetylfuran-2-carboxamide. These methods provide insights into the compound's functional groups, connectivity, and electronic environment.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) for Structural Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, offers a detailed view of the functional groups within the this compound molecule.

FT-IR Spectroscopy:

FT-IR spectroscopy is particularly sensitive to polar bonds and provides characteristic absorption bands for the various functional groups present in this compound. scirp.org The carbonyl (C=O) stretching vibrations are prominent features in the IR spectrum. For simple ketones and aldehydes, this strong absorption typically appears between 1710 and 1740 cm⁻¹. pg.edu.pl In amides, the C=O stretch, known as the Amide I band, usually occurs below 1700 cm⁻¹. pg.edu.pl The presence of conjugation with the furan (B31954) ring can lower the stretching frequency of the acetyl group's carbonyl. pg.edu.pl The N-H stretching vibrations of the primary amide group are also readily identifiable.

FT-Raman Spectroscopy:

FT-Raman spectroscopy complements FT-IR by being more sensitive to non-polar bonds and symmetric vibrations. scirp.org This technique can be particularly useful for analyzing the furan ring and the C-C skeletal vibrations. The use of a near-infrared laser in FT-Raman reduces the likelihood of fluorescence interference, which can be a problem with other techniques. americanpharmaceuticalreview.com Differences in the Raman spectra between related compounds can reveal subtle structural changes. semi.ac.cn

A comparative table of expected vibrational frequencies for this compound is presented below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amide N-HStretching3400-3100 rsc.org
Acetyl C=OStretching~1670-1690 pg.edu.pl
Amide C=OAmide I band~1650-1680 pg.edu.pl
Furan RingC=C Stretching~1500-1600
Amide N-HBending (Amide II)~1640-1550 pg.edu.pl
Methyl C-HBending~1450-1375
Furan C-O-CStretching~1250-1050

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Elucidation and Reaction Pathway Analysis

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and electronic structure of this compound.

¹H NMR Spectroscopy:

¹H NMR provides information on the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the furan ring protons, the methyl protons of the acetyl group, and the amide protons. The chemical shifts and coupling constants of the furan protons are indicative of their relative positions on the ring. The amide protons may appear as a broad signal due to exchange with the solvent or quadrupole effects of the nitrogen atom.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbons in the acetyl and carboxamide groups, as well as the carbons of the furan ring, are particularly informative for confirming the structure.

A table summarizing the predicted NMR data for this compound is provided below:

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Reference
Furan H-3~7.0-7.2~115-120 nsf.govresearchgate.net
Furan H-4~6.4-6.6~110-115 nsf.govresearchgate.net
Acetyl CH₃~2.4-2.6~25-30 nsf.gov
Amide NH₂~7.5-8.5 (broad)-
Furan C-2-~155-160 nsf.gov
Furan C-5-~150-155 nsf.gov
Acetyl C=O-~185-195 nsf.gov
Amide C=O-~160-165 nsf.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and pKa Determination

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can also be utilized for determining the acid dissociation constant (pKa). The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (often the Lowest Unoccupied Molecular Orbital, LUMO). msu.edu

The conjugated system of the furan ring and the carbonyl groups in this compound gives rise to characteristic absorption bands in the UV region. msu.edu The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. conicet.gov.ar

Furthermore, UV-Vis spectroscopy can be a valuable method for pKa determination. By measuring the absorbance at different pH values, a titration curve can be generated, from which the pKa can be calculated. nih.gov This is particularly effective when the protonated and deprotonated forms of the molecule have distinct chromophores. nih.gov The pKa of a related compound, 3-acetamido-5-acetylfuran (B13792600), was determined to be 20.7 using UV/Vis titrations. researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and By-product Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS):

In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nsf.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. pfigueiredo.org This is a highly sensitive and selective method for analyzing complex mixtures. In the context of this compound, LC-MS can be used to identify and quantify the compound in various matrices, as well as to detect and identify any impurities or by-products from its synthesis. researchgate.netdntb.gov.uabjmu.edu.cn For instance, a sensitive LC-MS/MS method was developed for the quantification of a related diuretic compound, N-[4-(acetylamino)phenyl]-5-acetylfuran-2-carboxamide (APAC), in rat plasma. bjmu.edu.cn This method utilized a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. bjmu.edu.cn

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory, provides a theoretical framework for understanding the spectroscopic properties and reactivity of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational properties, vibrational frequencies, and electronic spectra of furan derivatives. grafiati.comresearchgate.netlongdom.org

DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles. oup.com

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Predict NMR chemical shifts: Theoretical chemical shifts can be correlated with experimental data to confirm structural assignments.

Simulate electronic spectra: DFT can be used to calculate the energies of electronic transitions, which can be compared with experimental UV-Vis spectra. researchgate.net

Investigate reaction mechanisms: DFT can be used to model reaction pathways and determine activation energies, providing insights into the reactivity of the molecule. oup.com

For example, DFT calculations on related 2-acylpyrroles have been used to study their conformational preferences and the formation of hydrogen-bonded dimers. longdom.org Similarly, DFT studies on 3-acetamido-5-acetylfuran have been used to understand its reactivity in oxidation reactions. oup.com These computational approaches provide a powerful complement to experimental spectroscopic data, leading to a more complete understanding of the molecular properties of this compound.

Molecular Structure Optimization and Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in optimizing the molecular structure of this compound. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The optimized structure reveals a planar furan ring, a key feature of this heterocyclic compound. nih.govmdpi.com

Vibrational analysis, often performed in conjunction with structure optimization, predicts the infrared and Raman spectra of the molecule. researchgate.net By comparing these theoretical spectra with experimental data, a detailed assignment of vibrational modes can be achieved. This analysis helps to identify the characteristic frequencies associated with specific functional groups, such as the carbonyl stretches of the acetyl and carboxamide groups, as well as the various vibrations of the furan ring.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. irjweb.com For this compound, the HOMO is primarily localized on the furan ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that it can act as an electron acceptor in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A smaller gap generally implies higher reactivity and greater polarizability. nih.gov Computational studies on related furan derivatives have shown that the HOMO-LUMO gap can be used to predict the bioactivity of molecules, as it relates to their ability to participate in charge-transfer interactions. researchgate.netirjweb.com

Table 1: Calculated Electronic Properties of a Related Furan Derivative (2-acetyl-5-methylfuran)

ParameterValue
HOMO Energy-6.413 eV
LUMO Energy-1.873 eV
HOMO-LUMO Gap4.54 eV

Data sourced from a computational study on 2-acetyl-5-methylfuran, providing an illustrative example of the electronic properties of a similar furan compound. researchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map of this compound would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

The areas of negative potential, typically shown in red or yellow, are concentrated around the oxygen atoms of the acetyl and carboxamide groups, as well as the furan ring's oxygen atom. researchgate.net These regions are susceptible to attack by electrophiles. Conversely, the areas of positive potential, often depicted in blue, are located around the hydrogen atoms, particularly those of the amide group, making them potential sites for nucleophilic interaction. researchgate.net This detailed charge distribution analysis is crucial for understanding how the molecule interacts with other molecules and its biological targets. researchgate.netnih.gov

Acidity (pKa) Predictions

The acidity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. Computational methods can be employed to predict the pKa of this compound. researchgate.net The pKa value is influenced by the electronic effects of the substituents on the furan ring. The electron-withdrawing nature of the acetyl and carboxamide groups is expected to increase the acidity of the furan ring protons compared to unsubstituted furan.

Predicting pKa values often involves calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. mpg.de These predictions are valuable for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological macromolecules. yasara.org For instance, the pKa of the amide proton is a key factor in its ability to act as a hydrogen bond donor.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state theory and Intrinsic Reaction Coordinate (IRC) analysis are computational techniques used to study the mechanism of chemical reactions. scm.com For this compound, these methods could be applied to investigate various reactions, such as its synthesis or metabolic transformations.

Transition state characterization involves locating the saddle point on the potential energy surface that connects the reactants and products. scm.com The geometry and energy of the transition state provide crucial insights into the activation energy and the feasibility of a reaction pathway. IRC analysis then maps the reaction path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. scm.com This level of detailed mechanistic understanding is essential for optimizing reaction conditions and designing new synthetic routes.

Intermolecular Interactions and Aggregation Studies

The way molecules of this compound interact with each other and with their environment is governed by intermolecular forces, with hydrogen bonding playing a particularly significant role.

Hydrogen Bonding Networks

The carboxamide group of this compound is capable of both donating and accepting hydrogen bonds. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov Additionally, the oxygen atom of the acetyl group and the furan ring can also participate as hydrogen bond acceptors. nih.gov

These hydrogen bonding capabilities allow for the formation of extensive intermolecular networks. mdpi.comuni-bayreuth.de In the solid state, these networks can dictate the crystal packing arrangement. In solution and in biological environments, hydrogen bonding plays a crucial role in the molecule's solubility and its interactions with biological targets, such as enzymes and receptors. slu.se The ability to form specific hydrogen bonds is often a key determinant of a molecule's biological activity. mdpi.com

Dimerization Energies and their Impact on Molecular Interactions

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the association of molecules. The dimerization of this compound is primarily driven by hydrogen bonding, a critical factor in its crystal packing and potential biological interactions. The carboxamide group is a classic hydrogen bond donor (-NH₂) and acceptor (C=O), predisposing the molecule to form stable dimeric structures.

Density Functional Theory (DFT) is a commonly employed method to calculate the energies of these dimers. By comparing the energy of the optimized dimer with the sum of the energies of two isolated monomers, the dimerization energy (ΔE) can be calculated:

ΔE = E_dimer - 2 * E_monomer

A negative ΔE indicates a stable dimer. For carboxamides, these interactions are significant. For instance, studies on related dicarboxamides, such as 2,5-furandicarboxamide, have shown the formation of robust hydrogen-bonded networks where the R²₂(8) ring motif, a common feature in carboxamide dimers, is prevalent. mdpi.com In such a motif, two molecules are linked by a pair of N-H···O hydrogen bonds.

The intermolecular interactions in furan compounds have been analyzed using theoretical methods, revealing the presence of C-H···π, C-H···O, and H···H interactions that contribute to the stability of the solid state. nih.gov For this compound, the acetyl group introduces another potential hydrogen bond acceptor site, which could lead to more complex intermolecular interaction patterns beyond simple dimerization.

Table 1: Representative Dimerization Motifs and Contributing Interactions for Carboxamides

Dimer MotifPrimary Interacting GroupsExpected Contribution to Stability
R²₂(8) RingCarboxamide N-H and C=OHigh
C-H···O ChainFuran C-H and Acetyl C=OModerate
π-π StackingFuran RingsModerate to Low

This table is illustrative and based on common motifs found in related carboxamide and furan structures.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact.

The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the spherical, non-interacting atoms. The surface is defined as the region where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include:

d_norm (Normalized Contact Distance): This property highlights regions of significant intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts at approximately the van der Waals distance.

d_i (Internal Distance) and d_e (External Distance): These are the distances from any point on the surface to the nearest nucleus inside and outside the surface, respectively.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface by plotting d_i against d_e. researchgate.net This plot provides a quantitative summary of the different types of intermolecular contacts. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, and the relative area of these regions corresponds to their abundance in the crystal packing. researchgate.net

For this compound, the fingerprint plot would be expected to show significant contributions from:

O···H/H···O interactions: Appearing as distinct "wings" on the plot, these represent the strong N-H···O hydrogen bonds from the carboxamide group and potentially weaker C-H···O interactions involving the furan ring and acetyl group. Studies on N-(pyridin-2-ylmethyl)furan-2-carboxamide have shown these interactions to be crucial in forming the crystal network. researchgate.net

H···H interactions: These typically form the largest region of the fingerprint plot, appearing as a large, diffuse area in the center, reflecting the high abundance of hydrogen atoms on the molecular surface. researchgate.net

C···H/H···C interactions: These arise from contacts between the carbon atoms of the furan ring and hydrogen atoms of neighboring molecules.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)Key Molecular Features Involved
H···H~40-50%All C-H and N-H bonds
O···H / H···O~25-35%Carboxamide (N-H···O), Acetyl (C-H···O)
C···H / H···C~10-15%Furan ring, Acetyl methyl group
N···H / H···N<5%Carboxamide group
C···C<5%π-stacking of furan rings

Note: These values are estimations based on analyses of structurally similar compounds like N-(diethylcarbamothioyl) furan-2-carboxamide and are presented for illustrative purposes. researchgate.net

Conformational Preferences and Rotational Barrier Determinations

The flexibility of this compound is primarily associated with the rotation around the single bonds connecting the furan ring to the carboxamide group and the acetyl group. This rotation gives rise to different conformers, with the most stable ones being determined by a balance of steric and electronic effects.

Theoretical calculations, particularly DFT, are instrumental in mapping the potential energy surface (PES) as a function of the dihedral angles. For molecules with a carbonyl group adjacent to a five-membered heterocyclic ring, two planar conformers, syn and anti, are typically considered. longdom.org The syn conformation has the carbonyl oxygen pointing towards the ring's heteroatom, while in the anti conformation, it points away.

For related 2-acylpyrroles, the syn-conformation is often more stable due to favorable conjugative interactions between the ring and the carbonyl group. longdom.org A similar preference can be anticipated for this compound. A conformational analysis of N-methyl-furan-2-carboxamide also focused on the rotation around the bond between the furan and the carboxamide group to understand its geometry. researchgate.net

The energy difference between these conformers and the energy barrier to rotation can be determined from the calculated PES. For example, studies on 2-acetylfuran (B1664036) have identified two conformers with experimentally determined rotational barriers for the methyl group of 320 cm⁻¹ and 230 cm⁻¹, respectively. researchgate.net For 2-formylpyrrole, a related compound, the energy barrier to convert the more stable syn-form to the anti-form was calculated to be 9.36 kcal/mol. longdom.org

Table 3: Calculated Rotational Energy Barriers for Related Furan and Pyrrole (B145914) Derivatives

CompoundRotational BondMethodCalculated Barrier (kcal/mol)Reference
Pyrrole-2-carbaldehydeRing-CHOab initio9.36 longdom.org
Thiophene-2-carbaldehydeRing-CHO13C NMR10.1 longdom.org
N-methylpyrrole-2-carbaldehydeRing-CHONMR11.2 longdom.org

This table provides examples of rotational barriers in similar heterocyclic aldehydes to illustrate the typical energy scales involved.

Theoretical Kinetic Studies of Chemical Processes

Theoretical kinetic studies are employed to understand the mechanisms and predict the rate constants of chemical reactions involving this compound. These computational investigations are crucial for predicting the compound's stability, reactivity, and potential degradation pathways under various conditions.

A common approach involves using quantum chemical methods, such as DFT or higher-level composite methods like CBS-QB3, to map the potential energy surface of a reaction. nih.govpreprints.org This involves locating the structures of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter in determining the reaction rate.

For furan derivatives, reactions with radicals, such as the hydroxyl radical (•OH), are of significant interest, particularly in atmospheric and biological chemistry. nih.gov Theoretical studies on the reaction of 2-acetylfuran with •OH have shown that the primary reaction channels are H-abstraction from the acetyl methyl group and •OH addition to the C2 and C5 positions of the furan ring. nih.gov At lower temperatures, the addition reactions are dominant, while at higher temperatures, H-abstraction becomes the major pathway. nih.gov

The rate constants for these elementary reactions can be calculated using Transition State Theory (TST) combined with the calculated activation energies. For more complex reactions, Rice–Ramsperger–Kassel–Marcus (RRKM) theory may be used to account for pressure and temperature dependence. nih.govpreprints.org

Table 4: Example of Calculated Activation Energies for Reactions of 2-Acetylfuran with •OH

Reaction TypePositionCalculation LevelActivation Energy (kcal/mol)
H-abstractionAcetyl groupCBS-QB3Low
OH-additionC5 of furan ringCBS-QB3Low
OH-additionC2 of furan ringCBS-QB3Moderate

Data is illustrative and based on findings for 2-acetylfuran to demonstrate the application of theoretical kinetic studies. nih.gov The photodegradation of furan carboxamides has also been studied, revealing complex pathways involving both singlet oxygen and triplet-state intermediates. acs.orgnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Prediction (Methodological Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target (receptor), typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main steps:

Sampling: A large number of possible conformations and orientations of the ligand within the receptor's binding site are generated.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted as the most likely binding mode.

A derivative of the title compound, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, was investigated as a urea (B33335) transporter inhibitor, and its inhibitory effect was studied using molecular docking and a pharmacophore model. researchgate.net This suggests that the furan-2-carboxamide scaffold can be effectively modeled to understand its interactions with biological targets.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities.

MD simulations can be used to:

Assess the stability of the predicted binding pose.

Analyze the detailed network of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and their fluctuations.

Calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores.

The general workflow for a ligand-receptor MD simulation study is as follows:

System Preparation: The ligand-receptor complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. Then, it is gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

Production Run: The main simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the complex.

Analysis: The resulting trajectory is analyzed to extract information about the system's dynamics, interactions, and energetics.

These computational approaches provide invaluable, atom-level insights into how this compound and its derivatives might interact with biological systems, guiding further experimental studies.

Applications in Chemical Synthesis and Materials Science Non Biological Focus

Building Blocks for Advanced Organic Synthesis

5-Acetylfuran-2-carboxamide serves as a valuable starting material for the synthesis of a variety of organic molecules, from complex heterocyclic systems to diverse molecular libraries.

The furan (B31954) core of this compound can be utilized as a precursor for other heterocyclic systems, most notably pyrroles. The Paal-Knorr pyrrole (B145914) synthesis, a classic method for forming pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The 5-acetyl group on the furan ring can be envisioned as a masked 1,4-dicarbonyl functionality, which, upon ring opening and subsequent reaction with an amine, can lead to the formation of a substituted pyrrole-2-carboxamide. This transformation provides a pathway to novel pyrrole derivatives that are of interest in medicinal chemistry and materials science. nih.govnih.gov

Furthermore, the reactivity of the furan ring allows for its participation in cycloaddition reactions, such as the Diels-Alder reaction, which can be a stepping stone to more complex, fused heterocyclic systems. rsc.org The electron-withdrawing nature of the acetyl and carboxamide groups can influence the dienophilic or dienic character of the furan ring, enabling the synthesis of unique polycyclic structures. Research into the synthesis of spiro-fused heterocyclic scaffolds often involves multicomponent reactions where heterocyclic aldehydes or ketones are key starting materials, suggesting a potential application for this compound in generating novel spiro compounds. arkat-usa.org

Reaction Type Starting Material Potential Product Significance
Paal-Knorr SynthesisThis compoundSubstituted Pyrrole-2-carboxamideAccess to novel pyrrole scaffolds wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Diels-Alder ReactionThis compoundFused Heterocyclic SystemsConstruction of complex polycyclic architectures rsc.org
Multicomponent ReactionsThis compoundSpiro-fused HeterocyclesGeneration of structurally diverse spiro compounds arkat-usa.org

This compound is a valuable intermediate in the synthesis of a range of functional organic molecules. nih.govresearchgate.net The acetyl and carboxamide groups can be chemically modified to introduce new functionalities. For instance, the acetyl group can undergo reactions typical of ketones, such as reduction to an alcohol, oxidation, or conversion to an ester via Baeyer-Villiger oxidation. oup.com The carboxamide can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic elaboration.

The furan ring itself can be a target for functionalization. For example, electrophilic substitution reactions can introduce additional substituents onto the ring, and palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds, linking the furan core to other aromatic or aliphatic moieties. researchgate.net These transformations allow for the synthesis of a wide array of derivatives with tailored electronic and steric properties, making them suitable for applications such as ligands for metal catalysts or as components of photoactive molecules.

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of a wide range of structurally diverse molecules for screening in various applications. The furan scaffold of this compound is well-suited for DOS due to its inherent reactivity and the presence of multiple functional groups.

The furan ring can be considered a "chameleon" scaffold, capable of being transformed into a variety of other five- and six-membered rings. By applying different reaction conditions and reagents, a single furan starting material can give rise to a multitude of different molecular skeletons. This approach allows for the rapid generation of compound libraries with high structural diversity, which is a key goal of DOS.

The acetyl and carboxamide groups on this compound provide handles for further diversification. For example, the carboxamide can be coupled with a variety of amines to introduce different substituents, while the acetyl group can be used in reactions such as aldol (B89426) condensations or reductive aminations to append additional molecular fragments. This multi-pronged approach to diversification can lead to the creation of large and varied collections of novel compounds.

Contributions to Materials Science

The unique chemical structure of this compound makes it a promising candidate for the development of new materials with tailored properties.

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. eucalyptus.com.brbohrium.com The furan ring can be incorporated into polymer backbones to impart rigidity and specific thermal properties. While 2,5-furandicarboxylic acid is a more common monomer in this context, the bifunctional nature of this compound, with its acetyl and carboxamide groups, offers potential for the creation of novel polymer architectures through condensation or addition polymerization reactions. For example, the acetyl group could potentially participate in polymerization reactions that involve the formation of a polymer backbone through carbon-carbon bond formation. google.com

In the realm of biopolymers, chemical modification is a key strategy for tuning their properties for specific applications. nih.govresearchgate.netacs.org The reactive groups of this compound could be used to covalently attach this molecule to the surface of biopolymers such as cellulose, chitin (B13524), or proteins. sci-hub.se Such modifications could alter the hydrophilicity, thermal stability, or other properties of the biopolymer, leading to new materials for a variety of uses.

Application Area Potential Role of this compound Resulting Material
Polymer ChemistryMonomer in polymerization reactionsFuran-containing polymers with novel architectures
Biopolymer DerivatizationCovalent modification of biopolymersBiopolymers with altered physical and chemical properties

The furan ring is an electron-rich heterocycle that can participate in the formation of conjugated systems, which are of interest for their electronic and optical properties. By incorporating this compound into larger molecular structures, it is possible to create new functional materials with applications in areas such as organic electronics. researchgate.net For example, oligomers and polymers containing furan units have been investigated as semiconductors and luminescent materials. eucalyptus.com.br

The acetyl and carboxamide groups can also play a role in tuning the properties of these materials. The acetyl group's electron-withdrawing nature can influence the electronic properties of the conjugated system, while the carboxamide group can participate in hydrogen bonding, which can affect the self-assembly and morphology of the material. Furan-based porous organic frameworks have also been synthesized, demonstrating the potential of furan building blocks in creating materials with high surface areas and specific adsorption properties. rsc.org

Future Research Directions and Methodological Innovations

Exploration of Novel and Greener Synthetic Pathways for Furan (B31954) Carboxamides

The development of environmentally friendly and efficient synthetic routes for furan carboxamides is a primary focus of ongoing research. Future endeavors will likely concentrate on moving away from traditional, often inefficient, multi-step syntheses towards more streamlined and sustainable alternatives.

Key areas of exploration include:

Catalytic Amidation: Research is increasingly directed towards the catalytic amidation of furan-2-carboxylic acid derivatives. This involves exploring novel catalysts that can facilitate the direct conversion of carboxylic acids or their esters into amides, thereby reducing the number of synthetic steps and the generation of waste.

One-Pot Syntheses: The development of one-pot or tandem reactions is a significant trend. These processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer considerable advantages in terms of efficiency and resource conservation. For instance, a one-pot synthesis could involve the initial formation of a furan ring followed by subsequent acetylation and amidation reactions in a single, continuous process.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source for chemical reactions has gained traction. Microwave-assisted organic synthesis (MAOS) can often lead to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. Future studies will likely explore the application of this technology to the synthesis of 5-acetylfuran-2-carboxamide.

A comparative overview of traditional versus emerging synthetic approaches is presented below:

Synthetic ApproachKey FeaturesPotential Advantages
Traditional Synthesis Multi-step, often requires harsh reagents and purification of intermediates.Well-established and understood.
Catalytic Amidation Utilizes catalysts to directly form the amide bond.Fewer steps, potentially milder conditions, and reduced waste.
One-Pot Synthesis Multiple reactions in a single reactor without intermediate isolation.Increased efficiency, time and resource savings.
Microwave-Assisted Employs microwave energy to accelerate reactions.Faster reaction times, higher yields, and enhanced purity.

Advanced Computational Approaches for Predictive Chemistry and Reaction Design

Computational chemistry and in silico methods are becoming indispensable tools for modern chemical research. For this compound, these approaches offer powerful means to predict molecular properties, design novel synthetic routes, and understand reaction mechanisms at a molecular level.

Future computational research will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound. These calculations can help in predicting its behavior in different chemical environments and in designing more efficient catalysts for its synthesis.

Molecular Docking and Dynamics: In the context of potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Reaction Pathway Modeling: Computational tools can be employed to map out potential reaction pathways for the synthesis of this compound. By calculating the energy barriers for different routes, researchers can identify the most favorable and efficient synthetic strategies before embarking on extensive experimental work.

Development of Sustainable Synthesis Routes from Renewable Resources

The shift towards a bio-based economy has spurred research into the use of renewable feedstocks for chemical production. Furan compounds are particularly well-suited for this transition, as their core structure can be derived from biomass.

A key focus in this area is the utilization of 5-Hydroxymethylfurfural (HMF) , a versatile platform chemical that can be produced from the dehydration of common sugars like fructose (B13574) and glucose. Future research will aim to develop efficient catalytic pathways to convert HMF into a range of valuable furan derivatives, including this compound. This involves a series of chemical transformations, including oxidation, esterification, and amidation, that are being optimized for sustainability and efficiency.

The potential pathway from biomass to this compound is outlined below:

Starting MaterialKey IntermediateTarget Compound
Biomass (e.g., Sugars)5-Hydroxymethylfurfural (HMF)This compound

Interdisciplinary Research Integrating Advanced Characterization and Theoretical Chemistry

A comprehensive understanding of this compound requires a multidisciplinary approach that combines sophisticated analytical techniques with theoretical modeling. This integrated strategy allows for a deeper insight into the compound's structure, properties, and behavior.

Future interdisciplinary research will likely involve:

Advanced Spectroscopic and Crystallographic Analysis: The use of advanced techniques such as 2D-NMR, mass spectrometry, and X-ray crystallography is crucial for the unambiguous characterization of this compound and its intermediates. These experimental data provide the foundation for validating and refining theoretical models.

Synergy between Experiment and Theory: A powerful research paradigm involves the close collaboration between experimental and computational chemists. Experimental results can guide and validate theoretical calculations, while computational models can provide predictions and mechanistic insights that inform future experimental design. This synergistic approach accelerates the pace of discovery and innovation in the field.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Acetylfuran-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves furan ring functionalization, such as acetylation and carboxamide formation. A common approach is the reaction of furan derivatives with acetylating agents (e.g., acetic anhydride) followed by carboxamide coupling using reagents like EDCI/HOBt. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC . Retrosynthetic analysis tools, such as AI-driven pathway prediction (e.g., Reaxys or Pistachio databases), can identify efficient routes . Yield improvements may involve iterative purification steps (e.g., column chromatography or recrystallization) and kinetic studies to identify rate-limiting steps .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to verify acetyl (δ ~2.3 ppm for CH₃) and carboxamide (δ ~6-8 ppm for NH) groups.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch for acetyl) and ~3200 cm⁻¹ (N-H stretch for carboxamide).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-validate data against reference spectra from NIST Chemistry WebBook or PubChem .

Q. What solvents and conditions are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity. Conduct kinetic experiments under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reactivity via UV-Vis spectroscopy or GC-MS. Control variables include temperature (25–80°C) and base strength (e.g., K₂CO₃ vs. NaH). Compare results with analogous furan derivatives to identify electronic effects of the acetyl-carboxamide substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Use software like Gaussian or ORCA to model electronic environments. Discrepancies may arise from solvent effects or tautomerism; include implicit solvent models (e.g., PCM) in calculations. Validate against crystallographic data if available .

Q. What experimental strategies address conflicting bioactivity results of this compound across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wider concentration range (nM to mM) to identify non-linear effects.
  • Cell Viability Assays : Use multiple assays (MTT, ATP-luminescence) to rule out false positives/negatives.
  • Transcriptomic Profiling : RNA-seq to identify off-target pathways influenced by the compound.
  • Metabolic Stability : Assess compound degradation in cell culture media via LC-MS .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic cycles?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-acetyl group) to track incorporation into reaction products. Perform kinetic isotope effect (KIE) studies. Combine with operando spectroscopy (e.g., in-situ FT-IR) to detect intermediate species. Compare turnover frequencies (TOF) under varying catalytic conditions to propose a mechanism .

Q. What methodologies ensure reproducibility in toxicity studies of this compound given limited existing data?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423). Use primary hepatocytes or 3D cell models to mimic in vivo metabolism. Include positive/negative controls (e.g., known hepatotoxins) and validate via multi-omics approaches (proteomics, metabolomics). Document all parameters (cell passage number, serum batch) to minimize variability .

Contradiction Analysis & Best Practices

  • Data Conflicts : When spectral or bioactivity data conflict, cross-validate using orthogonal methods (e.g., X-ray crystallography vs. NMR) and consult multiple databases (PubChem, NIST) .
  • Ethical Reporting : Disclose limitations (e.g., purity levels, solvent residues) in publications. Use standardized nomenclature (IUPAC) to avoid ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.